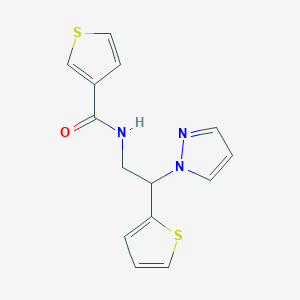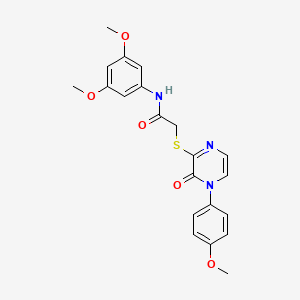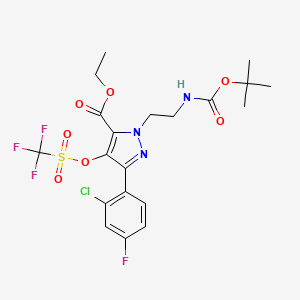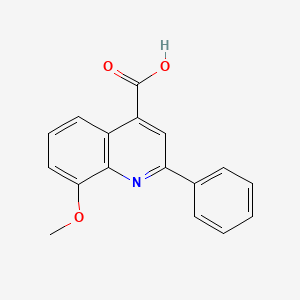
8-Methoxy-2-phenylquinoline-4-carboxylic acid
Übersicht
Beschreibung
8-Methoxy-2-phenylquinoline-4-carboxylic acid (MPQA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPQA is a quinoline derivative that has a unique structure, making it an interesting compound for further investigation.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-phenylquinoline-4-carboxylic acid is not fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to have antioxidant effects, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have antitumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Methoxy-2-phenylquinoline-4-carboxylic acid in lab experiments is its ability to act as a fluorescent probe for detecting metal ions in biological samples. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 8-Methoxy-2-phenylquinoline-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further investigation into the mechanism of action of this compound may provide insight into its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for this compound may improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its unique structure and properties make it an interesting compound for further investigation. While there is still much to be learned about the mechanism of action and potential applications of this compound, current research suggests that it may have therapeutic potential for various diseases.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-phenylquinoline-4-carboxylic acid has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
IUPAC Name |
8-methoxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-15-9-5-8-12-13(17(19)20)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHDEYOBUFZOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)
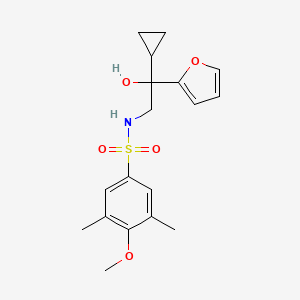
![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)

